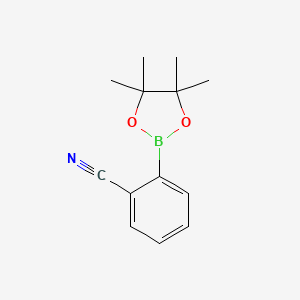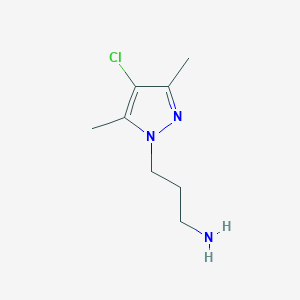
4-Méthyl-4'-nitro-1,1'-biphényle
Vue d'ensemble
Description
4-Methyl-4’-nitro-1,1’-biphenyl is a chemical compound with the CAS Number: 2143-88-6. It has a molecular weight of 213.24 and its IUPAC name is 4-methyl-4’-nitro-1,1’-biphenyl .
Molecular Structure Analysis
The molecular structure of 4-Methyl-4’-nitro-1,1’-biphenyl can be represented by the InChI code: 1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3 .Applications De Recherche Scientifique
Pharmacologie
Ce composé a été étudié pour son potentiel en chimie médicinale, en particulier comme inhibiteur de l'ECA. Il a été analysé pour ses activités anti-proliférative, anti-inflammatoire et antifongique. Des composés novateurs dérivés du 4-Méthyl-4'-nitro-1,1'-biphényle ont montré des activités inhibitrices significatives contre diverses souches bactériennes .
Chimie analytique
Dans le domaine de la chimie analytique, des dérivés du this compound ont été utilisés en chromatographie pour les processus de séparation. Le gel de silice, par exemple, a été utilisé en chromatographie sur colonne pour purifier ces composés .
Analyse Biochimique
Biochemical Properties
4-Methyl-4’-nitro-1,1’-biphenyl plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, leading to various biochemical effects .
Cellular Effects
The effects of 4-Methyl-4’-nitro-1,1’-biphenyl on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Methyl-4’-nitro-1,1’-biphenyl exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substances. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-4’-nitro-1,1’-biphenyl can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 4-Methyl-4’-nitro-1,1’-biphenyl vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biochemical response .
Metabolic Pathways
4-Methyl-4’-nitro-1,1’-biphenyl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of different metabolites in the body. The compound’s metabolism can also influence its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 4-Methyl-4’-nitro-1,1’-biphenyl is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be influenced by its chemical properties, such as solubility and affinity for certain biomolecules. These factors determine its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 4-Methyl-4’-nitro-1,1’-biphenyl is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. Its localization can influence its biochemical effects and interactions with other biomolecules .
Propriétés
IUPAC Name |
1-methyl-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIDWOFGGNDTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431057 | |
| Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-88-6 | |
| Record name | 4-Methyl-4′-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the thiolate ligand on a gold nanocluster impact its catalytic activity in the synthesis of 4-methyl-4'-nitro-1,1'-biphenyl?
A1: The study by [] investigated the catalytic activity of supported Au25(SR)18/CeO2 nanoclusters, where R represents various thiolate ligands, in the Ullmann heterocoupling reaction between 4-methyl-iodobenzene and 4-nitro-iodobenzene to produce 4-methyl-4'-nitro-1,1'-biphenyl. The research demonstrated that aromatic thiolate ligands, particularly 1-naphthalenethiolate (SNap), led to a significant increase in both the conversion rate of the reactants and the selectivity towards the desired heterocoupled product compared to aliphatic ligands. This enhanced catalytic activity is attributed to the influence of aromatic ligands on the electronic properties of the gold nanocluster, specifically by stabilizing the frontier orbitals (HOMO and LUMO) and dilating the Au13 core.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)



![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)


![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)


![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)

